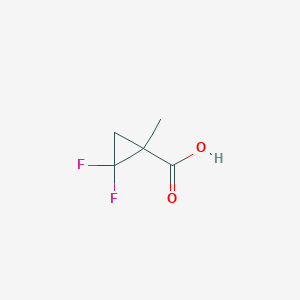
2,2-Difluoro-1-methylcyclopropanecarboxylic acid
Cat. No. B138078
Key on ui cas rn:
128073-33-6
M. Wt: 136.1 g/mol
InChI Key: HLFLYOQLHYYNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05025030
Procedure details


A mixture of 250 g (1.8 mol) of 2,2-difluoro-1-methylcyclopropanecarboxylic acid and 700 ml of thionyl chloride is slowly heated in a distillation apparatus, during which process excess thionyl chloride distills over first and the desired product later. In this manner, 215 g (77% of theory) of 2,2-difluoro-1-methyl-cyclopropanecarbonyl chloride are obtained in form of a liquid of boiling point 121°-122° C. ##STR56##
Quantity
250 g
Type
reactant
Reaction Step One



Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1([F:9])[CH2:4][C:3]1([CH3:8])[C:5](O)=[O:6].S(Cl)([Cl:12])=O>>[F:1][C:2]1([F:9])[CH2:4][C:3]1([CH3:8])[C:5]([Cl:12])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1(C(C1)(C(=O)O)C)F
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distills over first and the desired product later
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1(C(C1)(C(=O)Cl)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 215 g | |
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
